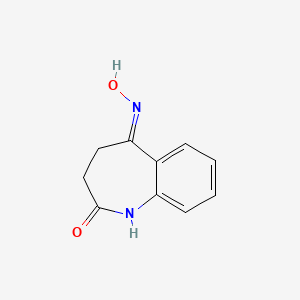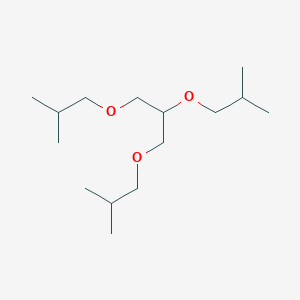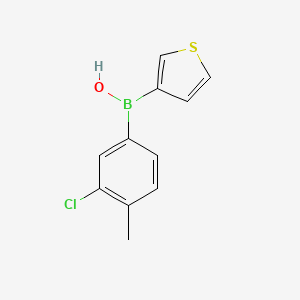
(3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid is a chemical compound that features a thiophene ring substituted with a borinic acid group and a chloromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing thiophene derivatives is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of complex thiophene derivatives . These methods are scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while nucleophilic substitution of the chloromethyl group can produce a variety of substituted thiophenes.
Aplicaciones Científicas De Investigación
(3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the development of fluorescent probes for imaging biological processes.
Medicine: Thiophene derivatives have shown potential as anti-inflammatory and anticancer agents.
Mecanismo De Acción
The mechanism of action of (3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid involves its interaction with specific molecular targets. For example, thiophene derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . The compound may also interact with cellular receptors and signaling pathways, modulating biological processes at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-methylphenylboronic acid: A related compound with similar structural features but lacking the thiophene ring.
Thiophene-3-boronic acid: Another similar compound that contains the thiophene ring but lacks the chloromethylphenyl group.
Uniqueness
(3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid is unique due to the combination of the thiophene ring and the chloromethylphenyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
873101-39-4 |
|---|---|
Fórmula molecular |
C11H10BClOS |
Peso molecular |
236.53 g/mol |
Nombre IUPAC |
(3-chloro-4-methylphenyl)-thiophen-3-ylborinic acid |
InChI |
InChI=1S/C11H10BClOS/c1-8-2-3-9(6-11(8)13)12(14)10-4-5-15-7-10/h2-7,14H,1H3 |
Clave InChI |
ROELKTVEZCXAQN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)C)Cl)(C2=CSC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


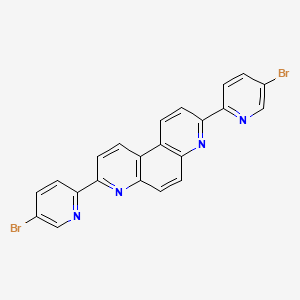

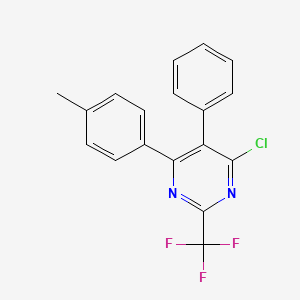
![3-[2-(4-Iodophenoxy)acetamido]benzoic acid](/img/structure/B12606443.png)
![6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole](/img/structure/B12606456.png)
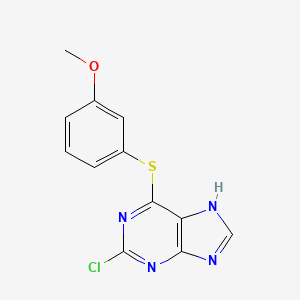
![2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12606465.png)
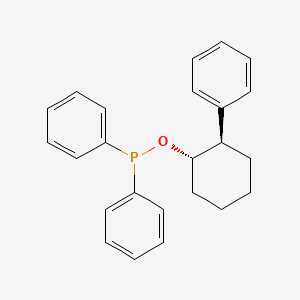
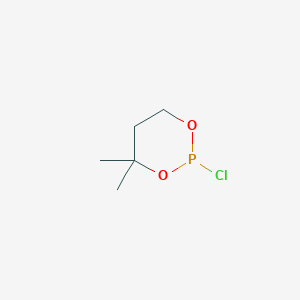

![5-Iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene](/img/structure/B12606473.png)
![4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile](/img/structure/B12606492.png)
